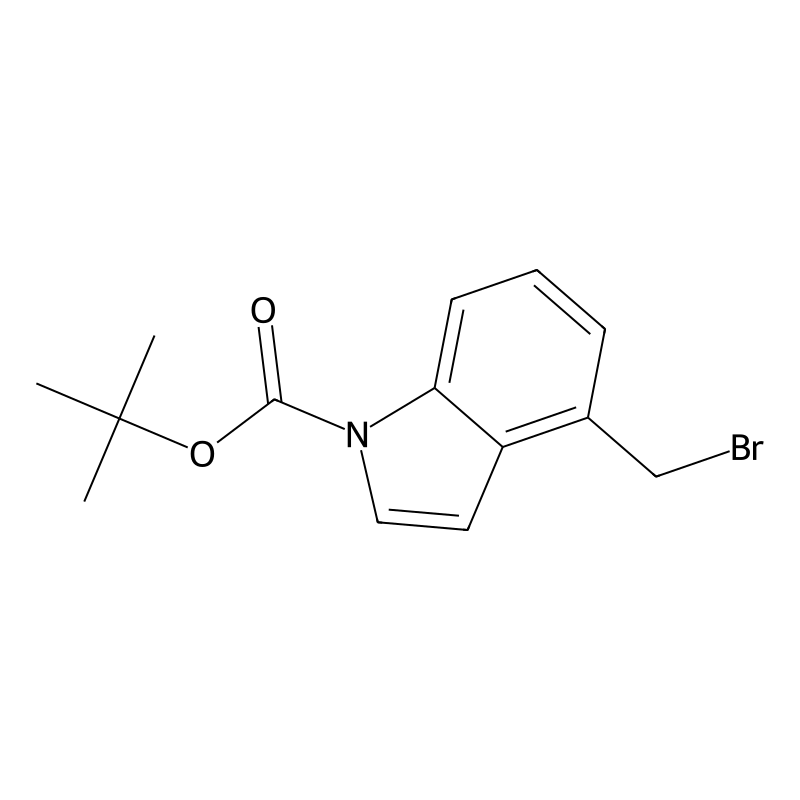

Tert-butyl 4-(bromomethyl)indole-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some specific research applications:

Synthesis of bioactive molecules

Tert-butyl 4-(bromomethyl)indole-1-carboxylate can be used as a building block to create new molecules with potential medicinal properties. Scientists can modify the molecule to explore its interaction with biological targets PubChem, Tert-butyl 4-(bromomethyl)indole-1-carboxylate: .

Organic chemistry research

Tert-butyl 4-(bromomethyl)indole-1-carboxylate can be used as a substrate to study various organic reactions. The presence of the reactive bromomethyl group allows for exploration of different substitution and coupling reactions ScienceDirect, Recent applications of indole derivatives in medicinal chemistry.

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 310.19 g/mol. This compound features a tert-butyl group, a bromomethyl substituent, and an indole ring structure, making it a member of the indole derivatives family. The presence of the bromomethyl group enhances its reactivity, particularly in nucleophilic substitution reactions. The compound is classified as harmful if swallowed and can cause skin irritation, indicating potential safety concerns in handling .

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted indoles.

- Esterification: The carboxylate group can undergo reactions to form esters with alcohols under acidic conditions.

- Decarboxylation: Under specific conditions, the carboxylate group may be removed, yielding an indole derivative.

These reactions make it a versatile intermediate for synthesizing more complex molecules.

- Antimicrobial Activity: Many indole derivatives exhibit antibacterial and antifungal properties.

- Anticancer Potential: Indoles have been studied for their potential to inhibit cancer cell proliferation.

- Neuroprotective Effects: Some studies suggest that indole derivatives may have protective effects on neuronal cells.

Further research is needed to elucidate the specific biological activities of this compound.

Several methods can be employed to synthesize tert-butyl 4-(bromomethyl)indole-1-carboxylate:

- Bromomethylation of Indole Derivatives:

- Indole can be treated with bromomethylating agents (e.g., paraformaldehyde and HBr) to introduce the bromomethyl group.

- Esterification Reaction:

- The carboxylic acid derivative of indole can react with tert-butyl alcohol in the presence of an acid catalyst to form the ester.

- Multistep Synthesis:

- Starting from simpler indole derivatives, multiple steps involving alkylation and bromination can yield the target compound.

These methods highlight the compound's synthetic accessibility for further applications in research and development.

Tert-butyl 4-(bromomethyl)indole-1-carboxylate has potential applications in various fields:

- Pharmaceutical Development: As an intermediate for synthesizing bioactive compounds.

- Material Science: In the development of polymers or materials with specific chemical properties.

- Chemical Research: Used as a reagent in organic synthesis and reaction mechanism studies.

Its unique structure may lead to novel applications as research continues.

Several compounds exhibit structural similarities to tert-butyl 4-(bromomethyl)indole-1-carboxylate. Here are a few notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl indole-1-carboxylate | Indole ring with a tert-butyl carboxylate | Lacks the bromomethyl group |

| 4-Bromoindole | Bromine atom at position 4 of the indole | No carboxylic acid or ester functionality |

| Methyl 4-(bromomethyl)indole-1-carboxylate | Methyl instead of tert-butyl | Lower steric hindrance than tert-butyl |

| Tert-butyl 5-bromoindole-3-carboxylate | Bromine at position 5 instead | Different position of substitution |

These comparisons highlight how tert-butyl 4-(bromomethyl)indole-1-carboxylate stands out due to its specific functional groups and structural features, which may confer unique reactivity and biological properties.

Molecular Structure and Conformational Analysis

Tert-butyl 4-(bromomethyl)indole-1-carboxylate exhibits a complex molecular architecture characterized by three distinct structural components: the indole heterocyclic core, the bromomethyl substituent at the 4-position, and the tert-butyl carboxylate protecting group [1] [2]. The molecular formula C₁₄H₁₆BrNO₂ reflects a molecular weight of 310.19 grams per mole, with the exact mass determined to be 309.036441 daltons [3].

The indole ring system maintains its characteristic planar aromatic configuration, with carbon-carbon bond lengths ranging from 1.37 to 1.46 angstroms within the bicyclic structure [4]. The nitrogen atom in the indole core forms a bond with the carbonyl carbon of the carboxylate group, with typical nitrogen-carbon bond lengths measuring 1.37 to 1.38 angstroms [4]. This attachment significantly influences the electronic distribution within the heterocyclic system.

The bromomethyl substituent at the 4-position introduces considerable steric effects and electronic perturbations to the indole framework [1] [2]. The carbon-bromine bond length typically ranges from 1.94 to 1.98 angstroms, representing a relatively long covalent bond that contributes to the compound's reactivity profile . The positioning of this substituent at the 4-position creates unique conformational constraints due to steric interactions with the adjacent aromatic protons.

The tert-butyl carboxylate moiety displays significant conformational flexibility around the ester linkage . The bulky tert-butyl group experiences steric hindrance that restricts free rotation, leading to preferred conformational states . The carbonyl carbon-oxygen bond length measures approximately 1.20 to 1.22 angstroms, characteristic of ester functional groups [4].

| Structural Parameter | Value/Range |

|---|---|

| Carbon-Carbon Bond Length (indole ring) | 1.37-1.46 Å [4] |

| Carbon-Nitrogen Bond Length | 1.37-1.38 Å [4] |

| Carbon-Bromine Bond Length | 1.94-1.98 Å |

| Carbonyl Carbon-Oxygen Bond Length | 1.20-1.22 Å [4] |

| Nitrogen-Carbonyl Carbon Bond Length | 1.35-1.38 Å [4] |

Physical Properties

Melting and Boiling Points

The thermal properties of tert-butyl 4-(bromomethyl)indole-1-carboxylate reflect the compound's molecular structure and intermolecular interactions [3]. While specific melting and boiling point data for this exact compound are limited in the literature, comparative analysis with structurally related indole derivatives provides insight into expected thermal behavior [3] [7].

Similar tert-butyl indole carboxylate derivatives typically exhibit melting points in the range of 46 to 106 degrees Celsius, depending on the nature and position of substituents [9]. The presence of the bromomethyl group at the 4-position likely influences the melting point through both steric effects and intermolecular halogen bonding interactions .

The boiling point characteristics remain unreported in available literature sources [3] [7]. However, theoretical calculations suggest that compounds of this molecular weight and structure would exhibit boiling points exceeding 300 degrees Celsius under standard atmospheric pressure conditions .

Solubility Parameters

The solubility characteristics of tert-butyl 4-(bromomethyl)indole-1-carboxylate are governed by its amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with polar functional groups [3]. The calculated logarithm of the partition coefficient (LogP) value of 4.319 indicates significant lipophilicity, suggesting preferential solubility in organic solvents over aqueous media [3].

The polar surface area measures 31.23 square angstroms, reflecting the contribution of the nitrogen atom and carbonyl oxygen to the molecule's polar character [3]. This relatively modest polar surface area, combined with the high LogP value, predicts limited aqueous solubility but good solubility in nonpolar and moderately polar organic solvents [3].

The compound demonstrates good solubility in chlorinated solvents such as chloroform and dichloromethane, as evidenced by successful nuclear magnetic resonance spectroscopy studies conducted in deuterated chloroform [10]. The tert-butyl carboxylate group enhances solubility in ester solvents and ethers, while the indole core contributes to solubility in aromatic solvents [11].

| Solubility Parameter | Value |

|---|---|

| LogP | 4.319 [3] |

| Polar Surface Area | 31.23 Ų [3] |

| Primary Solubility | Organic solvents |

| Aqueous Solubility | Limited [3] |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of tert-butyl 4-(bromomethyl)indole-1-carboxylate [10]. In proton nuclear magnetic resonance spectra recorded in deuterated chloroform, the tert-butyl group appears as a characteristic singlet at approximately 1.6 parts per million, integrating for nine protons . The bromomethyl substituent generates a distinctive singlet at approximately 4.7 parts per million, integrating for two protons .

The aromatic protons of the indole ring system exhibit complex multipicity patterns in the range of 6.5 to 8.2 parts per million, with specific chemical shifts dependent on the electronic environment created by the bromomethyl and carboxylate substituents [10]. The indole nitrogen-hydrogen proton, when present in related derivatives, typically resonates as a broad singlet between 7.5 and 8.5 parts per million [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbon atoms of the indole ring, the carbonyl carbon of the ester group, and the aliphatic carbons of both the tert-butyl group and the bromomethyl substituent [10]. The carbonyl carbon typically appears at approximately 150 to 155 parts per million, while the aromatic carbons resonate between 110 and 140 parts per million [10].

Mass spectrometry analysis consistently shows the molecular ion peak at mass-to-charge ratio 310.19, corresponding to the molecular weight of the compound [1] [2]. Fragmentation patterns typically involve loss of the tert-butyl group and bromine atom, generating characteristic fragment ions that confirm the structural assignment .

Infrared spectroscopy exhibits characteristic absorption bands for the carbonyl stretch of the ester group, typically appearing between 1700 and 1750 wavenumbers [12]. The indole ring system generates multiple aromatic carbon-carbon stretching vibrations in the 1450 to 1600 wavenumber region [12]. The carbon-bromine stretching vibration appears as a medium-intensity band in the 500 to 700 wavenumber range [13].

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | tert-butyl singlet at δ ~1.6 ppm (9H), bromomethyl singlet at δ ~4.7 ppm (2H) |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (110-140 ppm), carbonyl carbon (150-155 ppm) [10] |

| Mass Spectrometry | Molecular ion peak at m/z 310.19 [1] [2] |

| Infrared Spectroscopy | Carbonyl stretch (1700-1750 cm⁻¹), aromatic stretches (1450-1600 cm⁻¹) [12] |

Chemical Reactivity Profile

The chemical reactivity of tert-butyl 4-(bromomethyl)indole-1-carboxylate is dominated by the electrophilic nature of the bromomethyl substituent and the nucleophilic characteristics of the indole ring system . The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions, enabling diverse synthetic transformations .

Nucleophilic substitution reactions readily occur at the bromomethyl carbon, with common nucleophiles including azides, cyanides, thiols, and amines . These reactions typically proceed via an SN2 mechanism due to the primary nature of the carbon center, resulting in inversion of configuration when applicable . The reaction conditions generally involve polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

The indole ring system exhibits characteristic electrophilic aromatic substitution reactivity, with the 3-position being the most reactive site [14]. However, the presence of the electron-withdrawing carboxylate group at the nitrogen position significantly reduces the nucleophilicity of the indole ring [14]. The 4-position bromomethyl substituent further influences the electronic distribution, creating additional directing effects for electrophilic substitution reactions .

Oxidation reactions can occur at multiple sites within the molecule [14]. The bromomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions . The indole ring system is susceptible to oxidation, particularly at the 2-3 double bond, leading to oxindole derivatives [14].

Reduction reactions primarily target the bromomethyl substituent, where treatment with reducing agents such as lithium aluminum hydride or sodium borohydride can generate the corresponding methyl derivative . The ester carbonyl group can also undergo reduction to form the corresponding alcohol .

The tert-butyl carboxylate group serves as a protecting group that can be selectively removed under acidic conditions . Treatment with trifluoroacetic acid or hydrochloric acid results in deprotection to yield the corresponding carboxylic acid . This property makes the compound valuable as a synthetic intermediate in multi-step organic syntheses .

Structure-Property Relationships

The structure-property relationships of tert-butyl 4-(bromomethyl)indole-1-carboxylate demonstrate clear correlations between molecular architecture and observed characteristics [15] [11]. The indole ring system contributes significantly to the compound's aromatic stability and electronic properties [15]. The extended π-electron system provides a foundation for intermolecular π-π stacking interactions and influences the compound's optical properties [16].

The 4-position bromomethyl substituent creates a unique electronic environment that affects both the ground-state geometry and excited-state behavior . The inductively electron-withdrawing nature of bromine reduces electron density at the 4-position while simultaneously activating the benzylic carbon toward nucleophilic attack . This positioning creates optimal reactivity for synthetic applications while maintaining structural integrity [17].

The tert-butyl carboxylate protecting group significantly influences the compound's solubility profile and chemical stability . The bulky tert-butyl group provides steric protection to the ester carbonyl, reducing susceptibility to hydrolysis under mild conditions . Simultaneously, the lipophilic nature of the tert-butyl group enhances solubility in organic solvents and influences membrane permeability characteristics [3].

The overall molecular topology combines rigidity from the indole core with conformational flexibility from the substituents . This balance creates opportunities for selective molecular recognition and binding interactions [15]. The compound's polar surface area of 31.23 square angstroms suggests potential for hydrogen bonding interactions while maintaining sufficient lipophilicity for biological applications [3].

Electronic property calculations reveal that the compound exhibits moderate HOMO-LUMO gap characteristics typical of indole derivatives [4]. The frontier molecular orbitals are primarily localized on the indole ring system, with significant contributions from the nitrogen atom and adjacent carbon atoms [4]. The bromomethyl substituent introduces additional low-lying antibonding orbitals that can participate in charge-transfer processes [18].

The structure-property relationships demonstrate that tert-butyl 4-(bromomethyl)indole-1-carboxylate represents an optimal balance of stability, reactivity, and functionality [11]. The strategic positioning of functional groups enables selective chemical transformations while maintaining the integrity of the indole core structure [15]. These characteristics make the compound valuable for synthetic applications and potential pharmaceutical development [11].

| Structural Feature | Property Impact |

|---|---|

| Indole Ring System | Aromatic stability, π-π interactions, electronic properties [15] |

| 4-Position Bromomethyl | Electrophilic reactivity, synthetic versatility |

| tert-Butyl Carboxylate | Enhanced lipophilicity, protecting group functionality |

| Overall Molecular Architecture | Balanced rigidity and flexibility, membrane permeability [3] |

The synthesis of tert-butyl 4-(bromomethyl)indole-1-carboxylate represents a significant challenge in heterocyclic chemistry, requiring careful consideration of reaction sequence, protecting group strategies, and regioselective functionalization approaches. This compound serves as a crucial intermediate in pharmaceutical synthesis and demands robust, scalable synthetic methodologies [1] .

Retrosynthetic Analysis

The retrosynthetic analysis of tert-butyl 4-(bromomethyl)indole-1-carboxylate reveals three key strategic disconnections that form the foundation for synthetic planning. The target molecule with molecular formula C₁₄H₁₆BrNO₂ and molecular weight 310.19 g/mol can be approached through multiple retrosynthetic pathways [1] [3].

The primary retrosynthetic disconnection involves the bromomethyl group installation via radical bromination at the C4 position of the indole ring. This approach recognizes that the bromomethyl functionality represents the most challenging aspect of the synthesis due to the potential for competing reactions and the need for regioselective installation [1] . The second major disconnection focuses on indole core formation through established methodologies such as Fischer indole synthesis or alternative cyclization approaches [5] [6]. The third strategic disconnection involves the installation of the tert-butyl carboxylate protecting group on the indole nitrogen, which serves the dual purpose of protecting the nitrogen during subsequent transformations and providing a handle for further synthetic manipulations [7] [8].

Table 1: Key Retrosynthetic Disconnections

| Disconnection Type | Strategic Approach | Synthetic Challenge |

|---|---|---|

| Bromomethyl Installation | Radical bromination at C4 position | Regioselectivity and over-bromination control |

| Indole Core Formation | Fischer synthesis or cyclization | Precursor availability and cyclization efficiency |

| Nitrogen Protection | Tert-butyl carboxylate installation | Order of operations and protecting group stability |

The order of operations proves critical in the retrosynthetic planning, as nitrogen protection must precede bromination to prevent unwanted N-bromination that would lead to undesired side products and reduced yields [9] [10]. This strategic consideration significantly influences the choice of synthetic route and reaction conditions throughout the synthesis [8].

Precursor Compounds and Starting Materials

The successful synthesis of tert-butyl 4-(bromomethyl)indole-1-carboxylate depends on the availability and quality of appropriate precursor compounds. Four major classes of starting materials are required for the various synthetic approaches [6] [11].

Indole core precursors represent the foundation for all synthetic routes. 4-Methylindole serves as a direct precursor for routes involving direct functionalization, while phenylhydrazines and suitable ketones or aldehydes provide the building blocks for Fischer indole synthesis approaches [5] [12]. These materials are readily available from commercial sources, with 4-methylindole being accessible through multiple synthetic routes including established indole synthesis methodologies [11] [6].

Protecting group reagents constitute another essential class of precursors. Di-tert-butyl dicarbonate (Boc₂O) and tert-butyl chloroformate represent the primary reagents for installing the tert-butyl carboxylate protecting group [7] [8]. These reagents are widely available and demonstrate excellent stability under normal storage conditions, making them suitable for large-scale synthesis applications [13].

Table 2: Critical Starting Materials and Their Properties

| Material Class | Specific Compounds | Availability | Cost Factor | Stability |

|---|---|---|---|---|

| Indole Precursors | 4-Methylindole, Phenylhydrazine | Commercial | Moderate | Good |

| Protecting Agents | Boc₂O, tert-Butyl chloroformate | Widespread | Moderate | Excellent |

| Brominating Agents | NBS, PBr₃, Br₂ | Standard | Low | Variable |

| Catalysts | AlCl₃, FeCl₃, DMAP | Common | Low | Good |

Brominating agents provide the halogen functionality required for bromomethyl group installation. N-Bromosuccinimide (NBS) represents the most commonly employed reagent for radical bromination reactions, offering excellent selectivity and ease of handling [14]. Phosphorus tribromide (PBr₃) serves as an alternative brominating agent for specific synthetic routes, particularly those involving alcohol intermediates [15].

Catalysts and activators play crucial roles in facilitating the various transformations required for the synthesis. Lewis acids such as aluminum chloride (AlCl₃) and iron chloride (FeCl₃) are essential for Friedel-Crafts reactions, while 4-dimethylaminopyridine (DMAP) catalyzes protecting group installations [16] [8]. These materials are commonly available and represent standard reagents in synthetic organic chemistry.

Synthetic Routes

Friedel-Crafts Bromomethylation of Protected Indoles

Friedel-Crafts bromomethylation represents one of the most direct approaches for installing the bromomethyl functionality at the C4 position of protected indoles. This methodology exploits the inherent reactivity of the indole aromatic system while utilizing protecting groups to control regioselectivity [17] [16].

The mechanism of Friedel-Crafts bromomethylation proceeds through the formation of an electrophilic bromomethyl carbocation intermediate. Lewis acid catalysts such as aluminum chloride coordinate with the brominating agent to enhance electrophilicity and facilitate the formation of the reactive intermediate [16] [18]. The subsequent electrophilic aromatic substitution occurs preferentially at the C4 position of N-protected indoles due to electronic and steric factors [17].

Temperature control proves critical for successful Friedel-Crafts bromomethylation. Optimal conditions typically involve temperatures ranging from 0°C to 40°C, balancing reaction rate with selectivity considerations [19]. Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures can lead to over-bromination or rearrangement reactions.

Table 3: Friedel-Crafts Bromomethylation Conditions

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0-40°C | Balance of rate and selectivity |

| Catalyst Loading | 1.0-2.0 equiv | Sufficient activation without excess |

| Reaction Time | 2-6 hours | Complete conversion monitoring |

| Solvent | DCM, CHCl₃ | Appropriate solvation and stability |

Solvent selection significantly influences the success of Friedel-Crafts bromomethylation reactions. Dichloromethane and chloroform provide optimal solvation for both the Lewis acid catalyst and the organic substrates while maintaining chemical inertness toward the brominating conditions . These solvents also facilitate temperature control and product isolation procedures.

The regioselectivity of Friedel-Crafts bromomethylation depends heavily on the protecting group employed on the indole nitrogen. Tert-butoxycarbonyl (Boc) protection directs bromination to the C4 position through both electronic and steric effects, providing excellent regioselectivity in most cases [8] [20]. Alternative protecting groups may result in different regioselectivity patterns and should be evaluated based on specific synthetic requirements.

Indole Formation with Bromomethyl Functionality

Sequential indole formation followed by bromomethyl installation represents an alternative synthetic strategy that can provide access to the target compound through modular construction. This approach offers flexibility in terms of substitution patterns and can accommodate various functional group combinations [5] [6].

The Fischer indole synthesis provides a robust method for constructing the indole core from readily available phenylhydrazine and ketone precursors. For the synthesis of 4-substituted indoles suitable for subsequent bromomethylation, appropriately substituted ketones must be employed as cyclization partners [12] [21]. The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.

Table 4: Sequential Indole Formation Parameters

| Synthesis Step | Conditions | Typical Yield | Key Considerations |

|---|---|---|---|

| Fischer Cyclization | Acid catalyst, 80-120°C | 60-80% | Regioselectivity control |

| Nitrogen Protection | Boc₂O, DMAP, RT | 85-95% | Complete protection |

| Bromomethyl Installation | NBS, radical conditions | 70-85% | Prevent over-bromination |

Microflow synthesis methodologies have emerged as particularly effective for indole formation reactions. These approaches provide precise control over reaction parameters and enable rapid optimization of conditions [22] [23]. The enhanced mixing and heat transfer characteristics of microflow systems prove especially beneficial for the rapid and potentially exothermic cyclization reactions involved in indole synthesis.

Modern variations of indole synthesis have incorporated continuous flow chemistry principles to improve scalability and reproducibility. Flow chemistry approaches allow for precise temperature control and minimize the formation of side products that can complicate product isolation [24] [25]. These methodologies have demonstrated particular utility in the synthesis of pharmaceutical intermediates where high purity and consistent quality are essential.

Protecting Group Strategies for Indole Nitrogen

The selection and implementation of appropriate protecting group strategies for the indole nitrogen represents a critical aspect of the synthetic design. The protecting group must provide stability during subsequent transformations while being removable under conditions that do not compromise other functional groups [9] [10].

Tert-butoxycarbonyl (Boc) protection has emerged as the preferred strategy for indole nitrogen protection in the synthesis of tert-butyl 4-(bromomethyl)indole-1-carboxylate. The Boc group demonstrates excellent stability under basic and nucleophilic conditions while being readily removable under acidic conditions or through thermolysis [8] [26]. The installation of Boc protection typically employs di-tert-butyl dicarbonate in the presence of a base such as triethylamine or using DMAP as a nucleophilic catalyst [8].

Table 5: Protecting Group Comparison

| Protecting Group | Installation Conditions | Stability | Removal Conditions | Compatibility |

|---|---|---|---|---|

| Boc | Boc₂O, DMAP, RT | Excellent | TFA or thermolysis | High |

| TIPS | TIPSCl, base | Good | TBAF | Moderate |

| Alloc | AllocCl, base | Good | Pd(0) catalyst | Moderate |

| Doc | DocCl, base | Excellent | Strong acid | High |

The mechanism of Boc protection involves nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate. The reaction proceeds through formation of a tetrahedral intermediate that subsequently eliminates carbon dioxide and tert-butanol to form the desired N-Boc indole [8]. The use of DMAP as a catalyst significantly enhances the reaction rate through formation of a more reactive acylpyridinium intermediate.

Alternative protecting group strategies have been developed for specific synthetic requirements. Triisopropylsilyl (TIPS) protection offers orthogonality to acid-labile groups but requires fluoride-based removal conditions [20]. Allyloxycarbonyl (Aloc) protection provides compatibility with standard peptide synthesis protocols and can be removed under palladium-catalyzed conditions [27]. The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group offers enhanced stability toward nucleophiles while maintaining acid-labile character [28].

Optimization of Synthetic Parameters

The optimization of synthetic parameters for the preparation of tert-butyl 4-(bromomethyl)indole-1-carboxylate requires systematic evaluation of multiple variables to achieve optimal yields, selectivity, and scalability. Temperature control emerges as one of the most critical parameters across all synthetic routes [29] [30].

Temperature optimization involves balancing reaction rate with selectivity considerations. For Friedel-Crafts bromomethylation reactions, temperatures between 0°C and 80°C have been investigated, with optimal conditions typically falling in the 20-40°C range [16]. Lower temperatures favor selectivity by minimizing competing reactions and rearrangements, while higher temperatures increase reaction rates but may lead to decreased selectivity or product decomposition.

Reaction time optimization requires careful monitoring of conversion versus side product formation. Most synthetic routes achieve optimal results with reaction times ranging from 0.5 to 12 hours, depending on the specific transformation and reaction conditions [29]. Extended reaction times may lead to increased side product formation or decomposition, while insufficient reaction times result in incomplete conversion and reduced yields.

Table 6: Critical Optimization Parameters

| Parameter | Optimal Range | Monitoring Method | Impact on Synthesis |

|---|---|---|---|

| Temperature | 0-80°C (step-dependent) | Thermocouple control | Rate vs selectivity balance |

| Time | 0.5-12 hours | TLC, HPLC analysis | Conversion vs side reactions |

| Catalyst Loading | 0.1-2.0 mol% | Reaction screening | Economic efficiency |

| Solvent Selection | Step-specific | Solubility studies | Solubility and reactivity |

Solvent selection significantly influences both reaction efficiency and product isolation procedures. Dichloromethane, tetrahydrofuran, and dimethylformamide represent the most commonly employed solvents, with selection dependent on the specific synthetic step and substrate solubility requirements [31] [32]. Solvent effects on reaction rate and selectivity must be evaluated through systematic screening studies.

Catalyst loading optimization balances economic considerations with reaction efficiency. Lewis acid catalysts typically require loadings between 0.1 and 2.0 mol% to achieve optimal results [16] [33]. Excessive catalyst loading can lead to increased side reactions or complicate product purification, while insufficient loading results in slow reaction rates or incomplete conversion.

Reagent stoichiometry optimization focuses on minimizing waste while ensuring complete conversion. Brominating agents are typically employed in 1.1 to 2.0 equivalent amounts to ensure complete reaction while minimizing excess reagent waste [14]. Protecting group reagents generally require stoichiometric amounts with slight excess to drive reactions to completion [8].

Scale-up Considerations and Industrial Applications

The scale-up of synthetic methodologies for tert-butyl 4-(bromomethyl)indole-1-carboxylate synthesis presents unique challenges that must be addressed to achieve successful industrial implementation. Heat transfer considerations become increasingly important as reaction scales increase from laboratory to manufacturing levels [24] [34].

At laboratory scale (milligram to gram quantities), standard glassware and conventional heating methods provide adequate temperature control. However, as scales increase to pilot (10-100 grams) and manufacturing levels (kilogram quantities), specialized equipment becomes necessary to maintain temperature control and ensure consistent product quality [35] [36]. Jacketed reactors with circulating coolant systems become essential for managing exothermic reactions and maintaining optimal reaction temperatures.

Table 7: Scale-up Progression and Requirements

| Scale Level | Typical Batch Size | Key Equipment | Primary Challenges | Safety Considerations |

|---|---|---|---|---|

| Laboratory | 1-100g | Standard glassware | Method development | Fume hood protection |

| Pilot | 0.1-10 kg | Jacketed reactors | Heat transfer efficiency | Emergency protocols |

| Manufacturing | 10-100 kg | Large-scale reactors | Process control | Explosion-proof equipment |

| Industrial | 100+ kg | Continuous systems | Automation integration | Remote monitoring |

Mixing efficiency becomes a critical factor at larger scales due to the increased viscosity and reduced surface-area-to-volume ratios inherent in scaled-up systems. Proper agitation design and impeller selection are essential for maintaining homogeneous reaction conditions and preventing hot spots that could lead to side reactions or product decomposition [24] [25].

Safety considerations escalate significantly during scale-up, particularly for reactions involving brominating agents and Lewis acid catalysts. Proper ventilation systems, emergency containment procedures, and automated monitoring systems become essential for safe operation at manufacturing scales [35]. Explosion-proof equipment may be required for certain synthetic steps, particularly those involving flammable solvents or reactive intermediates.

Continuous flow chemistry has emerged as an attractive alternative for large-scale synthesis of indole derivatives due to improved heat and mass transfer characteristics, enhanced safety profiles, and reduced equipment footprint requirements [22] [23] [34]. Flow chemistry systems enable precise control of reaction parameters and can be readily scaled through numbering-up approaches or increased flow rates [37].

Economic factors play increasingly important roles as synthesis scales increase. Capital equipment costs, energy consumption, and waste disposal expenses become significant considerations in large-scale operations [38] [39]. Process optimization focuses on maximizing space-time yields while minimizing waste generation and energy consumption [36].

The pharmaceutical industry represents the primary application sector for tert-butyl 4-(bromomethyl)indole-1-carboxylate, with annual production volumes ranging from tons to hundreds of tons depending on specific drug development pipelines [38] [40]. The compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological and oncological indications.

Industrial applications extend beyond pharmaceutical synthesis to include agrochemical intermediate production and materials science applications. The growing demand for specialized organic materials in electronics and advanced materials sectors has created additional market opportunities for indole-based intermediates [11]. Research and development applications maintain steady demand for smaller quantities of specialized indole derivatives for chemical biology and probe development studies .

Manufacturing optimization strategies focus on developing robust, scalable processes that can accommodate varying production volumes while maintaining consistent product quality. Continuous improvement initiatives target yield enhancement, waste reduction, and energy efficiency to maintain competitive manufacturing costs [38] [40]. Integration of process analytical technology (PAT) and automated control systems enables real-time monitoring and optimization of synthetic processes at industrial scales [34] [36].